molecular formula C13H20Cl2N2O4 B4754930 2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4754930
M. Wt: 339.2 g/mol
InChI Key: HVEOTCSHCDNSOO-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with a molecular formula of C13H19ClN2O4. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. The starting materials often include 2-chloro-4-nitrophenol, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the hydroxypropylamino and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[2-chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4.ClH/c1-8(17)5-16-6-9-3-10(14)13(11(4-9)19-2)20-7-12(15)18;/h3-4,8,16-17H,5-7H2,1-2H3,(H2,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOTCSHCDNSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C(=C1)Cl)OCC(=O)N)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 6
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2-[2-Chloro-4-[(2-hydroxypropylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

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